molecular formula C11H16O B14493643 1-(2-Methylcyclohex-2-en-1-yl)but-2-en-1-one CAS No. 63354-99-4

1-(2-Methylcyclohex-2-en-1-yl)but-2-en-1-one

Cat. No.: B14493643
CAS No.: 63354-99-4
M. Wt: 164.24 g/mol
InChI Key: VQTSJLWPSMDIQB-UHFFFAOYSA-N
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Description

1-(2-Methylcyclohex-2-en-1-yl)but-2-en-1-one is an organic compound with the molecular formula C₁₁H₁₆O It is characterized by a cyclohexene ring substituted with a methyl group and a butenone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylcyclohex-2-en-1-yl)but-2-en-1-one typically involves the reaction of 2-methylcyclohex-2-en-1-one with but-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcyclohex-2-en-1-yl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylcyclohex-2-en-1-yl)but-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylcyclohex-2-en-1-yl)but-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The pathways involved may include oxidation, reduction, and substitution reactions, depending on the specific enzyme and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one
  • (E)-1-(2,2,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one
  • (Z)-alpha-damascone
  • 1-(2-Ethyl-3,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-1-one

Uniqueness

1-(2-Methylcyclohex-2-en-1-yl)but-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring and the presence of a butenone side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

63354-99-4

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-(2-methylcyclohex-2-en-1-yl)but-2-en-1-one

InChI

InChI=1S/C11H16O/c1-3-6-11(12)10-8-5-4-7-9(10)2/h3,6-7,10H,4-5,8H2,1-2H3

InChI Key

VQTSJLWPSMDIQB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C1CCCC=C1C

Origin of Product

United States

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